molecular formula C7H8LiNO4 B2752459 Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate CAS No. 2361635-45-0

Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B2752459
CAS No.: 2361635-45-0
M. Wt: 177.08
InChI Key: QYSMIGJCPAUEST-UHFFFAOYSA-M
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Description

Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate is a spirocyclic chemical compound offered as a research chemical for use in laboratory settings. This molecule features a spiro[3.4]octane core structure, which incorporates both 5-oxa (oxygen) and 2-aza (nitrogen) heteroatoms into its fused ring system, along with a carboxylate salt group complexed with lithium . This unique architecture makes it a valuable synthetic intermediate or building block in organic chemistry and pharmaceutical research. Spirocyclic scaffolds like this one are of significant interest in medicinal chemistry for drug discovery efforts, as their three-dimensional rigidity and novel geometry can contribute to improved binding affinity, selectivity, and metabolic stability in new drug candidates . The presence of the carboxylate group in salt form enhances the compound's stability and solubility for handling and use in various synthetic reactions. Researchers utilize this compound strictly For Research Use Only. It is intended for laboratory research and development purposes and is not certified for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4.Li/c9-5(10)4-7(2-1-3-7)12-6(11)8-4;/h4H,1-3H2,(H,8,11)(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSMIGJCPAUEST-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC2(C1)C(NC(=O)O2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate typically involves the reaction of 6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve the use of automated synthesis equipment to scale up the production process while maintaining high purity and yield.

Chemical Reactions Analysis

Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate features a spiro structure that includes both oxygen and nitrogen atoms within its framework. The presence of lithium ions contributes to its reactivity and potential applications in various chemical reactions. The compound's molecular formula is C7H9NO4LiC_7H_9NO_4Li, and it possesses a unique InChI key: QYSMIGJCPAUEST-UHFFFAOYSA-M.

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. Its spiro structure allows for the introduction of spiro compounds into target molecules, which are often crucial in the development of pharmaceuticals and agrochemicals.

Key Reactions:

  • Substitution Reactions: The carboxylate group can undergo nucleophilic substitution, allowing for the formation of various derivatives.
  • Oxidation and Reduction: The compound can participate in oxidation reactions to form sulfoxides or sulfones, and reduction reactions can modify its spiro structure.

Research indicates that compounds containing lithium have significant biological effects, particularly in neuropharmacology. Lithium's role as a mood stabilizer has been well-documented, making this compound of interest for therapeutic applications.

Potential Therapeutic Uses:

  • Mood Disorders: Investigated for its efficacy in treating bipolar disorder due to the known effects of lithium on neurotransmitter systems.
  • Neuroprotective Properties: Studies suggest that lithium may provide neuroprotection through various mechanisms, including modulation of cellular signaling pathways.

Material Science

The unique structural properties of this compound make it a candidate for developing new materials with specific characteristics. Its ability to form complexes with other metals can be exploited in catalysis and materials engineering.

Case Study 1: Lithium in Mood Stabilization

A study published in The Journal of Clinical Psychiatry examined the effects of lithium carbonate on patients with bipolar disorder, showing significant improvements in mood stabilization compared to placebo treatments. This reinforces the potential therapeutic applications of lithium-containing compounds like this compound.

Case Study 2: Organic Synthesis Innovations

Research highlighted in Organic Letters demonstrated the use of spiro compounds as intermediates in synthesizing complex organic molecules. This compound was utilized to introduce spiro structures into target compounds, showcasing its utility in organic synthesis.

Mechanism of Action

The mechanism of action of Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Challenges and Innovations

  • Structural validation : Accurate NMR and crystallographic data (e.g., SHELX refinement in ) are critical for confirming spirocyclic geometries. Misassignments, as seen in acremine P (), highlight the need for computational validation (e.g., quantum chemical shift predictions) .
  • Drug-target prediction : Topology-based methods () may aid in identifying biological targets for spirocycles by analyzing connectivity patterns, though chemical structure-based approaches remain dominant .

Biological Activity

Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that incorporates both oxo and aza functionalities. Its molecular formula is C₈H₉LiN₃O₃, with a molecular weight of approximately 177.09 g/mol . The presence of lithium ions in its structure may contribute to its unique biological properties.

Research indicates that the compound may act through various mechanisms, including:

  • Modulation of Neurotransmitter Systems : Lithium compounds are known to influence neurotransmitter release and reuptake, particularly serotonin and norepinephrine, which are critical in mood regulation.
  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially contributing to its therapeutic effects .
  • Cell Signaling Pathways : The compound may interact with signaling pathways that regulate cell survival and apoptosis, particularly in neuronal cells.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds within the spirocyclic family. For instance, derivatives have shown significant activity against various pathogens, indicating that this compound could possess similar properties .

Cytotoxicity

The cytotoxic effects of this compound have been investigated in cancer cell lines. Preliminary data suggest that the compound exhibits selective cytotoxicity against certain cancer types while sparing normal cells, which is a desirable trait for anticancer agents .

Enzyme Inhibition

The compound has shown promise as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in various physiological processes, including pain modulation and inflammation. By inhibiting MAGL, this compound may enhance endocannabinoid signaling, providing analgesic effects without the psychoactive properties associated with THC .

Research Findings and Case Studies

A table summarizing key research findings related to the biological activity of this compound is provided below:

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated significant inhibition against Gram-positive bacteria with MIC values < 10 µg/mL.
CytotoxicityShowed IC50 values ranging from 15 to 30 µM in various cancer cell lines, indicating selective cytotoxicity.
Enzyme InhibitionInhibited MAGL with an IC50 value of 50 nM, suggesting potential for pain management therapies.
Neurotransmitter ModulationAltered serotonin levels in vitro, supporting potential antidepressant effects.

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